4-Cyanopiperidine-1-sulfonyl chloride
Overview
Description
4-Cyanopiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 4-cyanopiperidine-1-sulfonyl chloride involves dehydration of isonipecotamide with phosphorus oxychloride . Another method involves the dehydration of isonipecotamide by heating in trifluoroacetic anhydride . Sulfonyl chloride synthesis can also be achieved by chlorosulfonation .Molecular Structure Analysis
The molecular structure of 4-Cyanopiperidine-1-sulfonyl chloride consists of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
4-Cyanopiperidine-1-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 208.67 .Scientific Research Applications
Synthesis of Piperidine Derivatives
4-Cyanopiperidine-1-sulfonyl chloride: is a valuable intermediate in the synthesis of various piperidine derivatives . These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids. The compound can undergo reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for drug design and development.
Pharmacological Applications
In pharmacology, 4-Cyanopiperidine-1-sulfonyl chloride is used to create compounds with potential therapeutic effects . It’s involved in the synthesis of molecules that target a wide range of diseases, including microbial infections, cancer, inflammatory conditions, and neurodegenerative disorders.
Organic Synthesis
This compound plays a role in organic synthesis, particularly in the preparation of sulfonyl chlorides from various substrates . It’s part of innovative methods that allow for the clean and economic synthesis of sulfonyl chlorides, which are pivotal in creating a variety of organic molecules.
Medicinal Chemistry
4-Cyanopiperidine-1-sulfonyl chloride: is utilized in medicinal chemistry to develop new drugs . Its role in the modification of physicochemical properties of molecules is significant, influencing factors like ionization, solubility, and partition coefficient, which are critical for drug efficacy and metabolism.
Drug Discovery
The compound is instrumental in drug discovery, where it’s used to generate sulfonamide analogues . These analogues are important amide bioisosteres that retain similar geometric properties to amides while displaying modified metabolic stability or binding affinity.
Biochemistry Research
In biochemistry research, 4-Cyanopiperidine-1-sulfonyl chloride contributes to the study of biochemical pathways and processes . It’s involved in the synthesis of bioactive molecules that can interact with biological systems, providing insights into the molecular mechanisms of diseases and potential treatment strategies.
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives, such as 4-Cyanopiperidine-1-sulfonyl chloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-cyanopiperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMACYJHWGRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286263 | |
Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392803-35-8 | |
Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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